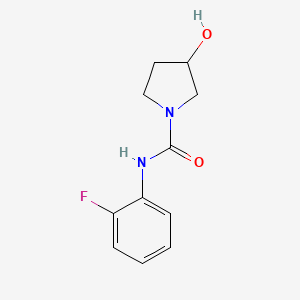![molecular formula C14H14ClFN4 B15116721 2-[4-(3-Chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B15116721.png)
2-[4-(3-Chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(3-Chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to modulate pharmacokinetic properties positively. This compound is of interest in scientific research due to its potential biological activities and applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine typically involves multiple steps. One common method includes the reaction of 3-chlorophenylpiperazine with a fluoropyrimidine derivative under specific conditions. The reaction may require the use of solvents such as dichloromethane or dimethylformamide and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(3-Chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds .
Wissenschaftliche Forschungsanwendungen
2-[4-(3-Chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use in drug development for treating various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products
Wirkmechanismus
The mechanism of action of 2-[4-(3-Chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways .
Eigenschaften
Molekularformel |
C14H14ClFN4 |
|---|---|
Molekulargewicht |
292.74 g/mol |
IUPAC-Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine |
InChI |
InChI=1S/C14H14ClFN4/c15-11-2-1-3-13(8-11)19-4-6-20(7-5-19)14-17-9-12(16)10-18-14/h1-3,8-10H,4-7H2 |
InChI-Schlüssel |
NBEKXKORQQSRHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=C(C=N3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine](/img/structure/B15116661.png)
![1-(3-chlorophenyl)-4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine](/img/structure/B15116663.png)
![3-(Propan-2-yl)-1-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea](/img/structure/B15116668.png)

![3-bromo-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B15116681.png)
![N-[(2,6-difluorophenyl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B15116683.png)

![5-Bromo-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B15116690.png)
![4-[5-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B15116693.png)
![3-(difluoromethyl)-1-methyl-4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole](/img/structure/B15116701.png)
![3-[(3-Chlorophenyl)methyl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B15116703.png)


![4-[(7-fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B15116726.png)
